

# In-Depth Technical Guide: (S)-N-Nitroso Anatabine-d4 (CAS: 1426174-82-4)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	(S)-N-Nitroso Anatabine-d4	
Cat. No.:	B13836666	Get Quote

For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

**(S)-N-Nitroso Anatabine-d4** is a deuterated isotopologue of (S)-N-Nitroso Anatabine, a tobacco-specific nitrosamine (TSNA). Given the carcinogenic potential of TSNAs, accurate quantification in various matrices is paramount for toxicological assessment and regulatory compliance. **(S)-N-Nitroso Anatabine-d4** serves as an invaluable internal standard for analytical methodologies, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring high accuracy and precision in the quantification of its non-labeled counterpart. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its application as an internal standard, and insights into the biological signaling pathways associated with its parent compound.

# **Chemical and Physical Properties**

**(S)-N-Nitroso Anatabine-d4** is characterized by the incorporation of four deuterium atoms on the pyridine ring, which imparts a distinct mass difference from the endogenous compound without significantly altering its chemical behavior. This property is fundamental to its application as an internal standard in mass spectrometry-based analytical techniques.



Property	Value	
CAS Number	1426174-82-4	
Molecular Formula	C10H7D4N3O	
Molecular Weight	193.24 g/mol	
IUPAC Name	(S)-1-nitroso-1,2,3,6-tetrahydro-2,3'-bipyridine-2',4',5',6'-d4	
InChI Key	ZJOFAFWTOKDIFH-IOADRVQPSA-N	
Appearance	Clear Brownish Yellow Oil[1]	
Storage Conditions  2-8°C Refrigerator[1], protect from I moisture.		
Purity	Typically >95% (HPLC)[2]	
Solubility Soluble in organic solvents such as aceta and methanol.		
Application	Isotope labelled S-enantiomer metabolite of tobacco, a specific N-nitrosamine with carcinogenic activity. Primarily used as an internal standard for quantitative analysis.[1]	

# **Experimental Protocols**

The primary application of **(S)-N-Nitroso Anatabine-d4** is as an internal standard in the quantification of N-Nitroso Anatabine (NAT) in various biological and environmental samples. Its use mitigates variability introduced during sample preparation and analysis, thereby enhancing the accuracy and reliability of the results.

# Quantification of N-Nitroso Anatabine in Urine using LC-MS/MS

This protocol describes a representative method for the analysis of NAT in human urine, employing **(S)-N-Nitroso Anatabine-d4** as an internal standard.



### 2.1.1. Materials and Reagents

- (S)-N-Nitroso Anatabine-d4 solution (e.g., 1 μg/mL in acetonitrile)
- N-Nitroso Anatabine analytical standard
- Human urine samples
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium acetate (LC-MS grade)
- Solid-phase extraction (SPE) cartridges (e.g., C18)
- Deionized water (18.2 MΩ·cm)

### 2.1.2. Sample Preparation

- Spiking of Internal Standard: To 1 mL of urine sample, add a known amount of (S)-N-Nitroso
   Anatabine-d4 internal standard solution (e.g., 10 μL of a 1 μg/mL solution).
- Enzymatic Hydrolysis (for total NAT quantification): To account for conjugated forms of NAT, enzymatic hydrolysis may be performed. Add β-glucuronidase/arylsulfatase to the sample and incubate according to the enzyme manufacturer's instructions.
- Solid-Phase Extraction (SPE):
  - Condition the C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
  - Load the urine sample onto the conditioned cartridge.
  - Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.
  - Elute the analytes with 2 mL of methanol.



• Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g.,  $100 \,\mu L$ ) of the initial mobile phase.

### 2.1.3. LC-MS/MS Analysis

- Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
  - Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μm).
  - Mobile Phase A: 0.1% formic acid in water.
  - Mobile Phase B: 0.1% formic acid in acetonitrile.
  - Gradient: A suitable gradient to separate NAT from other matrix components. For example, start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
  - Flow Rate: 0.3 mL/min.
  - Injection Volume: 5 μL.
- Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer.
  - Ionization Source: Electrospray ionization (ESI) in positive mode.
  - Multiple Reaction Monitoring (MRM) Transitions:
    - N-Nitroso Anatabine (NAT): Monitor precursor ion and at least two product ions.
    - **(S)-N-Nitroso Anatabine-d4** (NAT-d4): Monitor the corresponding precursor and product ions (shifted by +4 Da).

### 2.1.4. Data Analysis

 Construct a calibration curve by plotting the ratio of the peak area of the NAT analyte to the peak area of the NAT-d4 internal standard against the concentration of the NAT calibration



standards.

• Determine the concentration of NAT in the unknown samples by interpolating their peak area ratios from the calibration curve.

# **Signaling Pathways**

While direct studies on the signaling pathways affected by (S)-N-Nitroso Anatabine are limited, research on its parent compound, anatabine, provides valuable insights into potential biological activities. N-nitrosamines, as a class, are known to be metabolized by cytochrome P450 enzymes, which can lead to the formation of reactive intermediates capable of interacting with cellular macromolecules.

## Potential Metabolic Activation of N-Nitroso Anatabine

N-nitrosamines can undergo metabolic activation, primarily through hydroxylation reactions catalyzed by cytochrome P450 (CYP) enzymes. This process can generate unstable intermediates that may lead to DNA damage, a key step in chemical carcinogenesis. N-Nitroso Anatabine has been shown to be a competitive inhibitor of the metabolism of another tobaccospecific nitrosamine, N'-Nitrosonornicotine (NNN), which is metabolized by CYP2A13. This suggests that NAT itself may be a substrate for CYP enzymes.



# N-Nitroso Anatabine Metabolism Cytochrome P450 Enzymes (e.g., CYP2A13) Hydroxylated Metabolites Reactive Intermediates Covalent Binding

Potential Metabolic Activation of N-Nitroso Anatabine

Click to download full resolution via product page

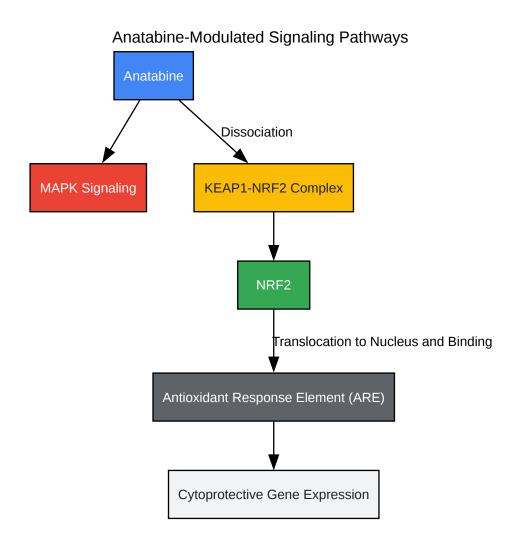
Caption: Potential metabolic activation pathway of N-Nitroso Anatabine.

# NRF2 and MAPK Signaling Pathways (Associated with Anatabine)

Studies on anatabine, the precursor to N-Nitroso Anatabine, have demonstrated its ability to activate the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway. NRF2 is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes. Anatabine has also been shown to activate the Mitogen-Activated Protein Kinase (MAPK)



signaling pathway. These pathways are crucial in the cellular response to oxidative stress and inflammation.



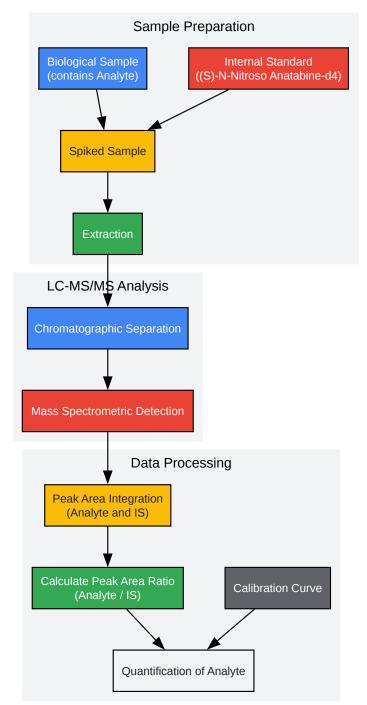
Click to download full resolution via product page

Caption: Signaling pathways modulated by anatabine.

# **Experimental Workflow Visualization**

The use of a deuterated internal standard like **(S)-N-Nitroso Anatabine-d4** is a cornerstone of modern quantitative bioanalysis. The following diagram illustrates the logical workflow.





### Workflow for Quantification using an Internal Standard

Click to download full resolution via product page

Caption: Bioanalytical workflow using an internal standard.



# Conclusion

**(S)-N-Nitroso Anatabine-d4** is a critical analytical tool for the accurate and precise quantification of the tobacco-specific nitrosamine, N-Nitroso Anatabine. Its use as an internal standard in LC-MS/MS methodologies is well-established, enabling reliable risk assessment and research into the toxicology of tobacco products. While direct biological studies on this deuterated compound are scarce, understanding the metabolic pathways of N-nitrosamines and the signaling activities of its parent compound, anatabine, provides a crucial context for its application in toxicological and pharmacological research. The experimental protocols and conceptual workflows presented in this guide are intended to support researchers in the effective utilization of this important analytical standard.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. (S)-N-Nitroso Anatabine-d4 | LGC Standards [lgcstandards.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: (S)-N-Nitroso Anatabine-d4 (CAS: 1426174-82-4)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13836666#s-n-nitroso-anatabine-d4-cas-number-1426174-82-4]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com